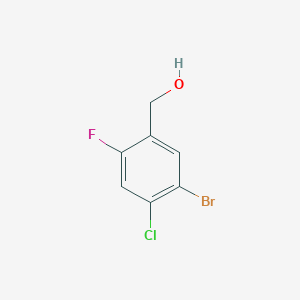

(5-Bromo-4-chloro-2-fluorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-4-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQSHHAGIFSADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Halogenated Building Block

An In-Depth Technical Guide to (5-Bromo-4-chloro-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS Number 1785275-10-6 , is a polysubstituted aromatic alcohol.[1][2][3] Its strategic placement of bromo, chloro, and fluoro substituents on the phenyl ring, combined with a reactive hydroxymethyl group, makes it a valuable and versatile intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, with a focus on its utility in the field of drug discovery and development. The unique electronic properties conferred by the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a key building block for creating novel therapeutic agents.

Physicochemical and Structural Data

The structural and physical properties of this compound are critical for its application in synthesis, determining its reactivity, solubility, and compatibility with various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 1785275-10-6 | [1][2][3] |

| Molecular Formula | C₇H₅BrClFO | [2] |

| Molecular Weight | 239.47 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | [2] |

| Typical Purity | 95% - 97% | [1][2] |

| LogP | 2.72 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Canonical SMILES | OCC1=CC(Br)=C(Cl)C=C1F | [1] |

| InChI Key | GDQSHHAGIFSADM-UHFFFAOYSA-N | [1][2] |

Synthetic Strategy: From Benzoic Acid to Benzyl Alcohol

The synthesis of this compound typically involves the reduction of the corresponding carboxylic acid or its derivative. This common synthetic transformation is efficient and widely used in medicinal chemistry to access benzyl alcohols from more stable benzoic acid precursors. The following protocol describes a representative, field-proven method.

Diagram of a Representative Synthetic Workflow

Caption: General synthetic route from a benzoic acid to the target benzyl alcohol.

Experimental Protocol: Reduction of 5-Bromo-4-chloro-2-fluorobenzoyl Chloride

Causality: This two-step, one-pot approach is often preferred for its efficiency. The conversion of the carboxylic acid to the more reactive acyl chloride intermediate allows for a milder and more selective reduction to the alcohol, often with a simple and inexpensive reducing agent like sodium borohydride (NaBH₄).

-

Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC or LC-MS.

-

Solvent Removal: Once the formation of the acyl chloride is complete, the solvent and excess reagent are carefully removed under reduced pressure. This step is crucial to prevent unwanted side reactions with the subsequent reducing agent.

-

Reduction: The crude acyl chloride is re-dissolved in a suitable anhydrous solvent like THF or 1,2-dimethoxyethane (DME). The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise, controlling the temperature.

-

Reaction Monitoring and Quenching: The reaction is stirred at 0 °C to room temperature for 1-3 hours. Progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to neutralize excess NaBH₄.

-

Work-up and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are foundational in modern drug design. The presence of chlorine, fluorine, and bromine atoms in a single scaffold provides medicinal chemists with a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding interactions with biological targets.

This compound serves as a key intermediate for introducing this highly functionalized phenylmethyl moiety into larger, more complex molecules. For instance, related structures like (5-bromo-2-chlorophenyl)methanone are precursors in the synthesis of SGLT2 inhibitors such as Empagliflozin, which are used to treat type 2 diabetes.[4] This highlights the role of such building blocks in constructing the core scaffolds of modern pharmaceuticals. The bromo-substituent is particularly useful as it provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for hit-to-lead optimization.

Conceptual Workflow: Building Block to Lead Compound

Caption: Conceptual workflow for elaborating the building block into diverse lead compounds.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification: [1]

-

GHS07: Harmful/Irritant

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling and PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[5]

-

Respiratory Protection: If ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[5]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Quality Control and Spectroscopic Analysis

Verification of the identity and purity of this compound is essential before its use in synthesis. A comprehensive Certificate of Analysis (CoA) should accompany the material, typically including data from the following analytical techniques:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing the characteristic chemical shifts and coupling patterns of the aromatic and methylene protons.

-

Mass Spectrometry (MS): Verifies the molecular weight and isotopic distribution pattern characteristic of a compound containing both bromine and chlorine.

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any starting materials, by-products, or other impurities.

These analytical methods form a self-validating system, ensuring that the material meets the stringent quality requirements for pharmaceutical research and development.

References

-

(5-Bromo-2-chloro-4-fluorophenyl)methanol - Lead Sciences. [Link]

-

CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol - Hoffman Fine Chemicals. [Link]

-

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO - PubChem. [Link]

- WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google P

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 1785275-10-6 [sigmaaldrich.com]

- 3. (5-BroMo-4-chloro-2-fluoro-phenyl)-Methanol | 1785275-10-6 [chemicalbook.com]

- 4. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (5-Bromo-4-chloro-2-fluorophenyl)methanol: Properties, Synthesis, and Applications in Chemical Research

Executive Summary: (5-Bromo-4-chloro-2-fluorophenyl)methanol is a halogenated aromatic alcohol that serves as a highly functionalized and versatile building block in modern organic synthesis. Its strategic arrangement of bromo, chloro, and fluoro substituents on the phenyl ring, combined with the reactive benzylic alcohol moiety, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a validated synthetic protocol, explores its core reactivity, and discusses its applications, particularly within the realm of medicinal chemistry and drug discovery. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics for lead optimization and the construction of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a unique polysubstitution pattern that dictates its reactivity and physical behavior. The interplay between the electron-withdrawing halogens and the activating hydroxymethyl group defines its utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

The core physicochemical properties are summarized below, providing insight into its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1785275-10-6 | [1] |

| Molecular Formula | C₇H₅BrClFO | [1][2][3] |

| Molecular Weight | 239.47 g/mol | [1][2] |

| Physical Form | Solid | |

| LogP | 2.72 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Purity | ≥95-97% (Commercially available) | [1] |

The calculated LogP value of 2.72 suggests moderate lipophilicity, indicating good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, while having limited solubility in water. The presence of a single hydrogen bond donor and acceptor (the hydroxyl group) allows it to participate in hydrogen bonding, influencing its melting point and chromatographic behavior.

Spectroscopic Characterization

Definitive structural confirmation of this compound relies on a combination of standard spectroscopic techniques. While raw data is proprietary to manufacturers, the expected spectral features can be expertly predicted.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet or a broad singlet for the hydroxyl proton (-OH), a singlet or doublet for the benzylic protons (-CH₂-), and two signals in the aromatic region corresponding to the two protons on the phenyl ring. The benzylic protons may exhibit coupling to the adjacent fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached halogens and the hydroxymethyl group.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing clear evidence of the single fluoro substituent.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a complex and highly recognizable isotopic pattern (M, M+2, M+4, M+6), which is definitive for confirming the elemental composition.

Commercial suppliers typically provide a Certificate of Analysis with comprehensive characterization data, including ¹H-NMR, Mass Spectrometry, and HPLC, to ensure product identity and purity[4].

Synthesis and Reactivity

Plausible Synthetic Route: Reduction of 5-Bromo-4-chloro-2-fluorobenzaldehyde

A common and efficient method for synthesizing benzylic alcohols is the reduction of the corresponding aldehyde or ketone. This transformation is highly reliable and utilizes standard, well-understood laboratory reagents. The most logical precursor to this compound is 5-bromo-4-chloro-2-fluorobenzaldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes a robust method for the synthesis of the title compound, designed as a self-validating system based on established chemical principles.

Objective: To synthesize this compound by reducing 5-bromo-4-chloro-2-fluorobenzaldehyde with sodium borohydride.

Materials:

-

5-bromo-4-chloro-2-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve 5-bromo-4-chloro-2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Causality: Methanol is an excellent protic solvent for both the aldehyde and the reducing agent. The reaction is cooled to control the rate of reaction and prevent potential side reactions.

-

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Causality: NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the aryl halides. A slight excess ensures complete conversion of the starting material. Portion-wise addition prevents an overly exothermic reaction.

-

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).

-

Causality: The acid neutralizes the excess NaBH₄ and hydrolyzes the borate-ester intermediate, liberating the final alcohol product.

-

-

Extraction: Remove the methanol under reduced pressure. Add dichloromethane (DCM) and water to the residue. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Causality: The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the final product, this compound.

Core Reactivity and Derivatization Potential

The true value of this compound lies in its potential for diverse chemical transformations, making it a powerful scaffold for building molecular complexity.

Caption: Key reactivity pathways for this compound.

-

Alcohol Moiety: The primary alcohol can be easily oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), or further to the carboxylic acid with stronger oxidizing agents. It can also undergo O-alkylation to form ethers or acylation to form esters.

-

Aryl Halides: The bromo and chloro substituents are handles for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond, allowing for selective, sequential functionalization. This is a cornerstone of modern medicinal chemistry for rapidly building libraries of analogues. For instance, a Suzuki coupling can be performed selectively at the bromine position, followed by a Buchwald-Hartwig amination at the chlorine position under different catalytic conditions.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated compounds are ubiquitous in pharmaceuticals, where halogens are used to modulate a molecule's metabolic stability, lipophilicity, and binding affinity[5]. Fluorine, in particular, is a common bioisostere for hydrogen and can significantly enhance biological activity[6].

This compound is an ideal starting material for several reasons:

-

Structural Diversity: It provides a scaffold where at least three distinct points of diversity can be introduced through reactions at the alcohol, the bromo position, and the chloro position.

-

Fragment-Based Drug Design (FBDD): As a "fragment," it can be elaborated into more complex, potent molecules.

-

Intermediate for API Synthesis: Related structures are known intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). For example, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is an intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes[7]. This highlights the relevance of the 5-bromo-2-chloro phenyl core structure in developing modern therapeutics. Similarly, a related methanol derivative is an impurity standard for Empagliflozin, another SGLT2 inhibitor, underscoring its direct relevance to this important class of drugs[4].

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Target Organ Toxicity | H335 | May cause respiratory irritation |

Source:[1]

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood[1][8].

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[1].

-

Avoid breathing dust, fumes, or vapors. Do not allow the substance to come into contact with skin or eyes[1][9].

-

Wash hands thoroughly after handling[1].

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[1].

-

If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water[1].

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing[1][8].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1][8].

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place at room temperature[2].

References

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. [Link]

-

CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol - Hoffman Fine Chemicals. [Link]

-

Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3) - Cheméo. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. [Link]

-

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO - PubChem. [Link]

-

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8 - Synthink. [Link]

-

Safety Data Sheet: Methanol - Carl ROTH. [Link]

- CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google P

-

4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem. [Link]

-

(PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - ResearchGate. [Link]

-

METHANOL SAFE HANDLING MANUAL - Methanol Institute. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1313512-86-5|(5-Bromo-2-chloro-4-fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. methanol.org [methanol.org]

- 9. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to (5-Bromo-4-chloro-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-bromo-4-chloro-2-fluorophenyl)methanol, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, a representative synthetic route with mechanistic insights, purification protocols, and in-depth analytical characterization.

Core Molecular Attributes

This compound is a polysubstituted benzyl alcohol. Its molecular structure, featuring bromine, chlorine, and fluorine atoms, imparts specific chemical reactivity and physical properties that are valuable in the design of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The molecular weight is a fundamental property, crucial for stoichiometric calculations in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrClFO | [1] |

| Molecular Weight | 239.47 g/mol | [1] |

| CAS Number | 1785275-10-6 | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid |

Chemical Structure

The structure of this compound is depicted in the following diagram. The positions of the halogen substituents on the phenyl ring are critical to its chemical behavior.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of the corresponding aldehyde, 5-bromo-4-chloro-2-fluorobenzaldehyde. This approach is efficient and selective.

Synthetic Workflow: A Representative Protocol

The following diagram illustrates the synthetic workflow from the aldehyde precursor to the final alcohol product.

Sources

An In-depth Technical Guide to (5-Bromo-4-chloro-2-fluorophenyl)methanol: Structure, Synthesis, and Applications

Introduction

(5-Bromo-4-chloro-2-fluorophenyl)methanol is a halogenated aromatic alcohol that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its trifunctionalized phenyl ring, featuring bromine, chlorine, and fluorine substituents, offers multiple points for chemical modification, enabling the construction of complex molecular architectures. The presence of these halogens significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of the structure, synthesis, characterization, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1785275-10-6 | [1] |

| Molecular Formula | C₇H₅BrClFO | |

| Molecular Weight | 239.47 g/mol | |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥97% | |

| InChI | 1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2 | |

| InChI Key | GDQSHHAGIFSADM-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C(=CC(=C1F)Cl)Br)CO | [1] |

Synthesis of this compound

Synthetic Principle: Reduction of an Aromatic Aldehyde

The most direct and common method for the synthesis of this compound is the reduction of its corresponding aldehyde, 5-bromo-4-chloro-2-fluorobenzaldehyde. This transformation is a fundamental reaction in organic chemistry where the carbonyl group of the aldehyde is reduced to a primary alcohol.

Sodium borohydride (NaBH₄) is a widely used and effective reducing agent for this purpose.[2][3][4] It is a mild and selective reagent that readily reduces aldehydes and ketones while typically not affecting other functional groups like esters, amides, or carboxylic acids under standard conditions.[3][4] The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, usually from the solvent (e.g., methanol or ethanol), yields the desired primary alcohol.[3]

Experimental Protocol

This protocol describes a general procedure for the sodium borohydride reduction of 5-bromo-4-chloro-2-fluorobenzaldehyde.

Materials:

-

5-bromo-4-chloro-2-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-bromo-4-chloro-2-fluorobenzaldehyde (1.0 eq) in methanol or ethanol (10-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. Effervescence (hydrogen gas evolution) may be observed.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the effervescence ceases.

-

Extraction: Remove the methanol/ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure alcohol.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Structural Elucidation and Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy (Predicted)

-

¹H NMR:

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, these protons will likely appear as doublets or doublet of doublets, with coupling constants characteristic of ortho- and meta-couplings to each other and to the fluorine atom.

-

Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm. The chemical shift is downfield due to the proximity of the aromatic ring and the hydroxyl group.

-

Hydroxyl Proton (-OH, 1H): A broad singlet is anticipated, with a chemical shift that can vary depending on the concentration and solvent (typically δ 2.0-5.0 ppm).

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbons attached to bromine and chlorine will also have characteristic chemical shifts.

-

Methylene Carbon (-CH₂OH, 1C): A single peak is expected around δ 60-65 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.[10][11][12][13][14]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C-H (sp³) Stretch: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the stretching vibrations of the methylene C-H bonds.

-

C-H (sp²) Stretch: Weak to medium absorptions above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) are characteristic of the aromatic C-H bonds.

-

C=C Aromatic Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch: A strong band in the fingerprint region, typically between 1000-1250 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.

-

C-X (Halogen) Stretches: Absorptions for C-F, C-Cl, and C-Br bonds will be present in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A complex molecular ion cluster will be observed due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[15][16] This will result in characteristic M⁺, M+2, and M+4 peaks.

-

Fragmentation Patterns: Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical (M-17), or water (M-18).[16][17][18][19] Alpha-cleavage can lead to the loss of the -CH₂OH group. The fragmentation will also involve the loss of halogen atoms.

Applications in Drug Discovery

Halogenated organic molecules are of significant interest in drug discovery due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of a compound. This compound is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of SGLT2 Inhibitors

This class of compounds, and structurally related diarylmethanes, are crucial intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[20][21][22][23] SGLT2 inhibitors, such as empagliflozin, canagliflozin, and dapagliflozin, are a class of oral anti-diabetic drugs used in the management of type 2 diabetes.[21][22][23][24][25][26][27][28] They work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.

The synthesis of these complex drugs often involves the coupling of a substituted benzyl moiety, for which this compound could be a precursor, with a glucose or glucoside derivative. The specific halogenation pattern on the phenyl ring is critical for the drug's binding affinity and selectivity for the SGLT2 protein.

Illustrative Role in SGLT2 Inhibitor Synthesis

Caption: General synthetic relationship of substituted benzyl alcohols to SGLT2 inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or a face shield).[4]

-

First Aid Measures:

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.

-

If on skin: Wash off immediately with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

-

Synthesis method of Empagliflozin intermediate. Patsnap Eureka. [Link]

- WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

-

WO/2023/005587 SYNTHESIS METHOD FOR EMPAGLIFLOZIN KEY INTERMEDIATE. WIPO Patentscope. [Link]

-

“Process For The Preparation Of Empagliflozin”. Quick Company. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Sodium Borohydride. Common Organic Chemistry. [Link]

-

Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 35(4), 1041–1045. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

IR Absorption Table. UCLA Chemistry and Biochemistry. [Link]

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Publications. [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

-

Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. PrepMate. [Link]

-

IR Tables. University of California, Santa Cruz. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Supporting information for - The Royal Society of Chemistry. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. Hoffman Fine Chemicals. [Link]

-

1H and 13 C NMR Chemical Shift Prediction Models. Edwin. [Link]

-

Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Royal Society of Chemistry. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Synthetic Strategies toward SGLT2 Inhibitors. ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation. University of Wisconsin-River Falls. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Science Ready. [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum [chemicalbook.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. proprep.com [proprep.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ias.ac.in [ias.ac.in]

- 22. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis method of Empagliflozin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 25. Empagliflozin synthesis - chemicalbook [chemicalbook.com]

- 26. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 27. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 28. “Process For The Preparation Of Empagliflozin” [quickcompany.in]

An In-depth Technical Guide to the Synthesis of (5-Bromo-4-chloro-2-fluorophenyl)methanol

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for (5-bromo-4-chloro-2-fluorophenyl)methanol, a crucial building block in the development of novel pharmaceuticals and advanced materials. The strategic placement of halogen atoms on the phenyl ring imparts unique electronic properties, making this compound a valuable intermediate for introducing multifunctionality in complex molecular architectures.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and the scientific rationale behind the chosen synthetic strategy.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a two-step sequence, beginning with the synthesis of the precursor aldehyde, 5-bromo-4-chloro-2-fluorobenzaldehyde, followed by its selective reduction to the target alcohol. This strategy is advantageous due to the commercial availability of the starting materials and the high-yielding nature of the proposed reactions.

The retrosynthetic analysis is as follows:

Caption: Retrosynthetic pathway for this compound.

This guide will first detail the synthesis of the intermediate aldehyde via electrophilic aromatic substitution, followed by a robust protocol for its reduction to the final product.

Part 1: Synthesis of 5-Bromo-4-chloro-2-fluorobenzaldehyde

The synthesis of the key intermediate, 5-bromo-4-chloro-2-fluorobenzaldehyde, is achieved through the regioselective bromination of 4-chloro-2-fluorobenzaldehyde. The directing effects of the existing substituents on the aromatic ring guide the incoming electrophile to the desired position. The fluorine and chlorine atoms are ortho-, para-directing, while the aldehyde group is a meta-directing deactivator. The position ortho to the fluorine and meta to the aldehyde is the most sterically accessible and electronically favorable for bromination.

Experimental Protocol: Bromination of 4-Chloro-2-fluorobenzaldehyde

This protocol is adapted from established methods for the bromination of substituted benzaldehydes.[3][4]

Materials:

-

4-Chloro-2-fluorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0°C.

-

In a separate beaker, prepare a solution of N-Bromosuccinimide (1.1 eq) in dichloromethane.

-

Add the NBS solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 and 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-bromo-4-chloro-2-fluorobenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of this compound

The final step in the synthesis is the reduction of the aldehyde functional group of 5-bromo-4-chloro-2-fluorobenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity.[5][6]

Reaction Mechanism: Hydride Reduction of an Aldehyde

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step to yield the primary alcohol.

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Experimental Protocol: Reduction of 5-Bromo-4-chloro-2-fluorobenzaldehyde

This protocol is based on well-established procedures for the sodium borohydride reduction of aromatic aldehydes.[7][8][9]

Materials:

-

5-Bromo-4-chloro-2-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-4-chloro-2-fluorobenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.

-

After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the pH is acidic and gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Add deionized water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be purified by recrystallization or column chromatography on silica gel.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 55733-14-7 |

| 5-Bromo-4-chloro-2-fluorobenzaldehyde | C₇H₃BrClFO | 237.46 | 1781052-25-2 |

| This compound | C₇H₅BrClFO | 239.47 | 1785275-10-6 |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add slowly to solutions to avoid splashing.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.

-

Dichloromethane and Methanol: Volatile and flammable organic solvents. Avoid inhalation of vapors and contact with skin.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The two-step sequence, involving a regioselective bromination followed by a chemoselective reduction, is based on well-established and high-yielding chemical transformations. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable building block for their research and development endeavors.

References

-

Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Retrieved from [Link]

-

Studylib. (n.d.). NaBH4 Reduction of Benzil: Lab Experiment Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

-

Lead Sciences. (n.d.). (5-Bromo-2-chloro-4-fluorophenyl)methanol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (2014, February 12). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

-

PubMed. (2022, March 4). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

-

AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). The dehydrogenative oxidation of aryl methanols using an oxygen bridged [Cu–O–Se] bimetallic catalyst. Retrieved from [Link]

-

ResearchGate. (2023, January 3). Dehydrogenative oxidation of aryl methanol using oxygen bridged [Cu-O-Se] bimetallic catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Dehydroxyalkylative Halogenation of C(aryl)−C Bonds of Aryl Alcohols. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-chloro-4-fluorobenzaldehyde [myskinrecipes.com]

- 2. 5-Bromo-2-chloro-4-fluorobenzaldehyde [stage0.myskinrecipes.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 8. studylib.net [studylib.net]

- 9. benchchem.com [benchchem.com]

Spectroscopic Data of (5-Bromo-4-chloro-2-fluorophenyl)methanol: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic characteristics of (5-Bromo-4-chloro-2-fluorophenyl)methanol, a key intermediate in pharmaceutical synthesis. The following sections offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's structural features.

Molecular Structure and Spectroscopic Overview

This compound possesses a multifaceted substitution pattern on its phenyl ring, which gives rise to a unique spectroscopic fingerprint. A thorough analysis of its spectra is crucial for confirming its identity, purity, and for tracking its transformations in chemical reactions.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.5 - 7.8 | Doublet | 1H |

| Ar-H | 7.2 - 7.4 | Doublet | 1H |

| -CH ₂OH | 4.6 - 4.8 | Singlet | 2H |

| -CH₂OH | Variable (dependent on concentration and solvent) | Broad Singlet | 1H |

-

Aromatic Protons: The two aromatic protons will appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the positions of the bromine, chlorine, and fluorine atoms.

-

Methylene Protons: The protons of the -CH₂OH group are expected to appear as a singlet, as there are no adjacent protons to cause splitting.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and its signal is often broad.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached halogens.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -F | 155 - 160 (Doublet, ¹JC-F) |

| C -Cl | 130 - 135 |

| C -Br | 115 - 120 |

| Ar-C H | 125 - 130 |

| Ar-C H | 110 - 115 (Doublet, JC-F) |

| C -CH₂OH | 135 - 140 |

| -C H₂OH | 60 - 65 |

-

Carbon-Fluorine Coupling: The carbon atom directly bonded to the fluorine will appear as a doublet due to strong one-bond coupling (¹JC-F). Other nearby carbons may also show smaller C-F couplings.

-

Substituent Effects: The chemical shifts of the aromatic carbons are dictated by the combined electronic effects of the bromo, chloro, and fluoro substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Referencing: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.[1]

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3200 - 3600 | Broad, Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-O | Stretch | 1000 - 1250 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

| C-Br | Stretch | 500 - 600 | Strong |

-

O-H Stretch: A prominent broad band in the 3200-3600 cm⁻¹ region is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.[2][3]

-

C-H Stretches: Absorptions for aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.[4]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of absorptions, including the C-O, C-F, C-Cl, and C-Br stretching vibrations, which are highly specific to the molecule's overall structure.[3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using various techniques, such as preparing a KBr (potassium bromide) pellet containing a small amount of the solid sample, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr) is recorded first.

-

Sample Spectrum: The sample is then scanned to obtain its IR spectrum.

-

Data Analysis: The background is subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (239.47 g/mol ).

-

Isotopic Pattern: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks (M⁺, M+2, M+4, etc.) with a characteristic intensity pattern.

-

Fragmentation: Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O), and the cleavage of the C-C bond between the aromatic ring and the methylene group. This would lead to the formation of a stable benzylic carbocation.

| Ion | Predicted m/z | Description |

| [C₇H₅BrClFO]⁺ | ~238, 240, 242 | Molecular Ion (Isotopic Cluster) |

| [C₇H₄BrClFO]⁺ | ~221, 223, 225 | Loss of H₂O |

| [C₇H₄BrClF]⁺ | ~221, 223, 225 | Loss of OH |

| [C₆H₃BrClF]⁺ | ~206, 208, 210 | Benzylic cation |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged ions from the sample molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of this compound. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for the unambiguous identification and characterization of this important chemical intermediate. Adherence to rigorous analytical practices is essential to ensure the quality and reliability of the data obtained.

References

- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 43605-43609.

- Qi, S.-B., Li, M., Li, S., Zhou, J.-N., Wu, J.-W., Yu, F., Zhang, X.-C., Chan, A. S. C., & Wu, J. (2013). Enantioselective hydrogenation of aromatic, heteroaromatic and α,β-unsaturated ketones catalyzed by a Cp*Rh(iii) complex bearing a chiral N-monotosylated 1,2-diphenylethylenediamine. Organic & Biomolecular Chemistry, 11(6), 929–937.

- Wang, Y. (2023). Synthesis method for empagliflozin key intermediate. (WO2023005587A1).

- Nishikata, T., & Ishida, K. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Organic Process Research & Development, 27(5), 944–951.

-

PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Kapnayan, A. (n.d.). 21.3 Spectroscopic Analysis of Organic Compounds (AHL). Kapnayan.com. Retrieved from [Link]

-

Interpreting IR Spectra. (2014, March 24). YouTube. Retrieved from [Link]

-

ChemSrc. (n.d.). (5-Bromo-2-chlorophenyl)methanol. Retrieved from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved from [Link]

-

NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2-methylphenyl)methanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Technical Guide to the Solubility Characterization of (5-Bromo-4-chloro-2-fluorophenyl)methanol for Drug Discovery Applications

Abstract

(5-Bromo-4-chloro-2-fluorophenyl)methanol is a halogenated benzyl alcohol derivative with potential applications in medicinal chemistry and materials science. As with any compound intended for biological or formulation studies, a thorough understanding of its solubility is paramount. Poor aqueous solubility is a leading cause of failure for drug candidates, impacting bioavailability, in-vitro assay performance, and formulation feasibility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine the solubility profile of this compound. It details the theoretical basis and practical execution of both high-throughput kinetic solubility assays and definitive thermodynamic "gold standard" methods. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a practical whitepaper for generating reliable and decision-guiding solubility data.

Physicochemical Profile of this compound

Before embarking on experimental solubility determination, it is crucial to understand the known physicochemical properties of the target compound. These parameters provide a theoretical basis for predicting its solubility behavior.

This compound is a solid at room temperature with a complex halogenation pattern that significantly influences its polarity, crystal packing, and intermolecular interactions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1785275-10-6 | Fluorochem[3], ChemicalBook[4] |

| Molecular Formula | C₇H₅BrClFO | Sigma-Aldrich[1] |

| Molecular Weight | 239.47 g/mol | Fluorochem[3] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| LogP (calculated) | 2.72 | Fluorochem[3] |

Expert Interpretation: The calculated LogP (partition coefficient) of 2.72 is a key indicator of the compound's lipophilicity. A positive LogP value of this magnitude suggests that this compound is significantly more soluble in lipids or non-polar solvents than in water. This strongly implies that the compound will exhibit poor aqueous solubility, a critical challenge that must be quantified early in any drug development or formulation campaign.[5] The presence of bromine, chlorine, and fluorine substituents contributes to this lipophilicity and can also influence the compound's crystal lattice energy, further impacting its solubility.[6]

The Imperative of Solubility Measurement in Research & Development

Solubility is not merely a physical constant; it is a critical determinant of a compound's utility and developability.[7] Low solubility can lead to misleading results in biological assays, hinder the preparation of dosing solutions for in-vivo studies, and ultimately result in poor oral bioavailability.[8][9] It is essential to distinguish between the two primary types of solubility measured in drug discovery.

-

Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer.[10] It is a high-throughput measurement ideal for the rapid screening and ranking of large numbers of compounds in early-stage discovery.[9][11]

-

Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after equilibrium has been established between the dissolved and undissolved (solid) states.[12] Considered the "gold standard," this measurement is crucial for lead optimization, pre-formulation studies, and regulatory submissions.[13] Kinetic solubility values are often higher than thermodynamic ones because they may represent the solubility of an amorphous precipitate rather than the more stable, less soluble crystalline form.[14]

The following diagram illustrates the strategic application of these assays in a typical discovery pipeline.

Caption: Strategic workflow for solubility assessment in drug discovery.

Experimental Protocols for Solubility Determination

This section provides detailed, field-proven methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility by Laser Nephelometry

Principle: This method provides a rapid assessment of solubility by detecting the formation of precipitate as light scattering.[11] A concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) is added to an aqueous buffer. The concentration at which insoluble particles cause a significant increase in light scattering is defined as the kinetic solubility.[15][16] This technique is ideal for quickly categorizing the compound's solubility profile.

Caption: Experimental workflow for the nephelometric kinetic solubility assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.[15]

-

Plate Preparation: Using a liquid handler or manual pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well microtiter plate. Prepare a serial dilution if a full solubility curve is desired.[15]

-

Buffer Addition: Add the appropriate aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize co-solvent effects.

-

Incubation: Seal the plate and mix thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1 to 2 hours.[8]

-

Measurement: Place the microtiter plate into a laser nephelometer and measure the light scattering signal (Nephelometric Turbidity Units, NTU) for each well.[16][17]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the NTU signal rises significantly above the background of the wells containing fully dissolved compound.[16] This "precipitation point" is reported as the kinetic solubility value.

Protocol 2: Definitive Thermodynamic Solubility by Shake-Flask Method

Principle: This is the benchmark method for determining equilibrium solubility.[13] An excess of the solid compound is agitated in the chosen solvent system for an extended period (typically 24 hours) to ensure a true equilibrium is reached between the solid and dissolved phases.[7][8] Following separation of the undissolved solid, the concentration of the compound in the saturated supernatant is quantified, typically by HPLC-UV or LC-MS/MS.[18]

Caption: Experimental workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., ~2 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment.[12]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, etc.) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to allow the system to reach equilibrium.[7][8]

-

Phase Separation: After incubation, carefully separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) and carefully collect the supernatant.

-

Filtration: Filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF).[9]

-

-

Quantification: Prepare a standard calibration curve of the compound at known concentrations. Analyze the filtered supernatant using a validated analytical method like HPLC-UV or, for higher sensitivity and selectivity, LC-MS/MS.[][20][21]

-

Data Analysis: Determine the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. This concentration is the thermodynamic solubility.

Data Presentation and Interpretation

All solubility data should be meticulously documented. The results from the described experiments should be summarized in a clear, tabular format to facilitate comparison and decision-making.

Table 2: Data Summary Template for Solubility of this compound

| Assay Type | Solvent System | Temperature (°C) | Measurement Method | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | Nephelometry | [Enter Value] | [Enter Value] |

| Thermodynamic | PBS, pH 7.4 | 25 | LC-MS/MS | [Enter Value] | [Enter Value] |

| Thermodynamic | FaSSIF, pH 6.5 | 37 | LC-MS/MS | [Enter Value] | [Enter Value] |

| Thermodynamic | FeSSIF, pH 5.0 | 37 | LC-MS/MS | [Enter Value] | [Enter Value] |

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.

Interpretation of Results: A generally accepted goal for aqueous solubility in early drug discovery is >60 µg/mL.[5] If the thermodynamic solubility of this compound is found to be significantly below this threshold, it may pose a high risk for poor oral absorption. Such a result would trigger further investigation into formulation strategies (e.g., nanosuspensions, amorphous solid dispersions) or medicinal chemistry efforts to identify more soluble analogs.

Conclusion

The solubility of this compound is a foundational parameter that dictates its potential for success in pharmaceutical and other applications. Due to its physicochemical properties, particularly its LogP of 2.72, poor aqueous solubility is anticipated. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to robustly quantify both its kinetic and thermodynamic solubility. By employing the high-throughput nephelometric assay for initial screening and the gold-standard shake-flask method for definitive characterization, scientists can generate the high-quality, reliable data needed to guide compound selection, optimize formulations, and ultimately accelerate the development timeline.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-549. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Waters Corporation. Retrieved from [Link]

-

Machatha, M., & Yalkowsky, S. H. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. International Journal of Pharmaceutics, 568, 118471. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]

-

Emerald Cloud Lab. (n.d.). ExperimentNephelometryKinetics Documentation. Emerald Cloud Lab. Retrieved from [Link]

-

Fernando, W. C., et al. (2021). LC-MS/MS quantification of fat soluble vitamers - A systematic review. Analytical Biochemistry, 613, 113980. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol. Hoffman Fine Chemicals. Retrieved from [Link]

-

Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Technology Networks. Retrieved from [Link]

-

Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Wikipedia. Retrieved from [Link]

-

Synthink. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. Synthink. Retrieved from [Link]

-

da Silva, J. V., et al. (2025). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemPlusChem. Retrieved from [Link]

-

Oswald, S., et al. (2023). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 25(1), 130-142. Retrieved from [Link]

-

da Silva, J. V., et al. (2025). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. PubMed. Retrieved from [Link]

-

Lee, T., Kuo, C. S., & Chen, Y. H. (2006). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Retrieved from [Link]

-

Kuyama, H., et al. (2007). Acid-Triggered Colorimetric Hydrophobic Benzyl Alcohols for Soluble Tag-Assisted Liquid-Phase Synthesis. PubMed. Retrieved from [Link]

-

Frontier, A. (n.d.). Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

- 1. This compound | 1785275-10-6 [sigmaaldrich.com]

- 2. Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (5-BroMo-4-chloro-2-fluoro-phenyl)-Methanol | 1785275-10-6 [chemicalbook.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. enamine.net [enamine.net]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. ovid.com [ovid.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. emeraldcloudlab.com [emeraldcloudlab.com]